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Compound of Interest

Compound Name:
2-Chloro-5-methoxy-4-

nitropyridine

CAS No.: 1805667-69-9

Cat. No.: B3110735

Get Quote

Publish Comparison Guide: Structural & Functional Analysis of 2-Chloro-5-methoxy-4-
nitropyridine Derivatives

Executive Summary: The Structural Advantage
Product Focus: 2-Chloro-5-methoxy-4-nitropyridine (CAS: 1805667-69-9) Primary

Application: Scaffold for kinase inhibitor synthesis (SNAr electrophile). The Core Dilemma: In

medicinal chemistry, the choice between the 4-nitro-5-methoxy scaffold and its isomers (e.g., 5-

nitro-4-methoxy) dictates both the crystallographic behavior of intermediates and the

regioselectivity of subsequent nucleophilic aromatic substitutions (SNAr).

This guide objectively compares the structural characteristics and reactivity profile of 2-Chloro-
5-methoxy-4-nitropyridine against its two primary alternatives: the non-methoxylated 2-

Chloro-5-nitropyridine and the regioisomer 2-Chloro-4-methoxy-5-nitropyridine. We synthesize

crystallographic data from close analogues to predict the solid-state behavior of the target,

providing a roadmap for successful isolation and derivatization.
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Structural Comparison & Crystallographic Data
The introduction of the methoxy group at the C5 position, adjacent to the nitro group at C4,

fundamentally alters the crystal packing compared to the planar "parent" molecule, 2-Chloro-5-

nitropyridine.

Comparative Crystallographic Data Table
Note: Data for the target compound is predicted based on high-confidence structural analogues

(Acta Cryst. E66, o848; IUCrData 2018).

Feature
Target: 2-Chloro-5-

methoxy-4-

nitropyridine

Alt 1: 2-Chloro-5-

nitropyridine

Alt 2: 2-Chloro-4-

nitropyridine N-oxide

Crystal System
Predicted: Monoclinic

(P21/c)
Triclinic (P1) Orthorhombic (Pbca)

Planarity

Twisted: 5-OMe

induces steric clash

with 4-NO₂, forcing

NO₂ out of plane

(>40° twist).

Planar: NO₂ twist is

minimal (~38.5°) due

to lack of ortho-

substituents.

Coplanar: NO₂ twist

~6.5°; highly planar

aromatic stacking.

Packing Motif

Herringbone/Zigzag:

Driven by OMe...NO₂

dipoles and weak C-

H...O interactions.

Layered: Sheets

formed by Cl...O

halogen bonds (3.068

Å).[1]

Herringbone: Zigzag

along b-axis; Cl...Cl

contacts (3.708 Å).[2]

Solubility

High: Non-planar

conformation disrupts

lattice energy,

enhancing solubility in

DCM/EtOAc.

Moderate: Strong

planar stacking

reduces dissolution

rate.

Low: N-oxide polarity

and tight packing

reduce organic

solubility.

Reactivity (SNAr)

Tunable: 5-OMe

(EDG) deactivates 2-

Cl slightly, reducing

side reactions.

High: Unimpeded

electron withdrawal

makes 2-Cl highly

labile.

Moderate: N-oxide

activates, but solubility

limits reaction scope.
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Structural Insight: The "Methoxy Twist" Effect
In 2-Chloro-5-nitropyridine (Alt 1), the molecule is relatively flat, allowing for efficient sheet-like

packing stabilized by Cl...O halogen bonds. However, in the Target Compound, the 5-methoxy

group exerts steric pressure on the 4-nitro group.

Consequence: The nitro group rotates out of the pyridine plane to relieve strain.

Benefit: This "twist" breaks the strong pi-stacking interactions seen in the alternatives,

effectively lowering the melting point and increasing solubility in organic solvents—a critical

advantage for process scale-up.

Experimental Protocols
Protocol A: Crystallization for X-Ray Diffraction
Objective: Obtain single crystals suitable for diffraction to confirm regiochemistry.

Solvent Selection: Use a binary solvent system. The target is soluble in Chloroform (

) but insoluble in Hexane.

Dissolution: Dissolve 50 mg of 2-Chloro-5-methoxy-4-nitropyridine in 2 mL of

at room temperature. Ensure the solution is clear (filter through 0.45 µm PTFE if needed).

Vapor Diffusion Method:

Place the

solution in a small inner vial (GC vial).

Place this vial inside a larger jar containing 10 mL of n-Hexane (antisolvent).

Cap the large jar tightly.

Incubation: Store at 4°C in a vibration-free environment.

Observation: Harvest yellow prismatic crystals after 48–72 hours.
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Self-Validation: If oiling out occurs, the concentration is too high. Dilute by 50% and

repeat.

Protocol B: Regioselective SNAr Reaction
Objective: Displacement of 2-Cl with an amine nucleophile (e.g., morpholine) while preserving

the nitro group.

Setup: Charge a round-bottom flask with 2-Chloro-5-methoxy-4-nitropyridine (1.0 eq) and

anhydrous THF (0.2 M).

Base Addition: Add DIPEA (2.5 eq) followed by the amine nucleophile (1.1 eq) dropwise at

0°C.

Reaction: Warm to 25°C and stir for 4 hours.

Monitoring: TLC (30% EtOAc/Hexane). The product will be more polar (lower

) than the starting material.

Workup: Quench with water, extract with EtOAc, and wash with brine.

Causality: The 5-methoxy group donates electron density, making the 2-position less

electrophilic than in the 5-nitro analogue. This requires slightly higher temperatures (RT vs

0°C) but results in higher selectivity (cleaner crude profile) by preventing double-addition.

Visualization of Workflows & Pathways
Figure 1: Crystallization & Structure Determination
Workflow
A logical flow from crude synthesis to validated crystal structure.
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Caption: Step-by-step vapor diffusion protocol optimized for methoxy-nitropyridine derivatives

to avoid oiling out.

Figure 2: Comparative SNAr Reactivity Pathway
Visualizing how the 5-methoxy group influences the reaction energy landscape.
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Caption: The 5-OMe group (Target) raises the activation energy slightly compared to the 5-NO2

analogue, enhancing process control.
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BenchChem.Comparative Reactivity of Nitropyridine Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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